

3-(Methylsulfonyl)benzyl alcohol molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzyl alcohol

Cat. No.: B1593178

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Conformation of **3-(Methylsulfonyl)benzyl Alcohol**

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of **3-(Methylsulfonyl)benzyl alcohol** (also known as 3-(mesyl)benzyl alcohol). It is intended for researchers, medicinal chemists, and materials scientists who utilize this molecule as a synthetic building block or study its properties. This document delves into the intramolecular forces that dictate its three-dimensional preferences, outlines state-of-the-art experimental and computational methodologies for its characterization, and provides field-proven insights into the interpretation of the resulting data.

Introduction: Chemical Identity and Significance

3-(Methylsulfonyl)benzyl alcohol, with the chemical formula $C_8H_{10}O_3S$, is a bifunctional organic molecule featuring a benzyl alcohol moiety and a methylsulfonyl group attached to a benzene ring at the meta position. Its CAS Number is 37742-99-1 and it is registered in major chemical databases such as PubChem (CID: 243912). This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the benzyl alcohol group can act as a hydrogen bond donor and acceptor. This unique combination of functional groups imparts specific electronic and steric properties that are pivotal in molecular recognition and drug-receptor interactions. Understanding its intrinsic conformational

preferences is therefore critical for rational drug design and structure-activity relationship (SAR) studies.

Molecular Structure and Electronic Profile

The molecule's architecture is defined by three key components: the aromatic phenyl ring, the hydroxymethyl substituent (-CH₂OH), and the methylsulfonyl substituent (-SO₂CH₃).

- **Aromatic Core:** The benzene ring provides a rigid scaffold. The substituents are in a 1,3-(meta) arrangement, which predefines their relative spatial orientation and influences the overall electronic distribution.
- **Methylsulfonyl Group (-SO₂CH₃):** This group significantly influences the molecule's properties. The sulfur atom is in a high oxidation state (+6), and the two oxygen atoms are strong electron-withdrawing centers. This makes the sulfonyl group a potent meta-director in electrophilic aromatic substitution and lowers the electron density of the aromatic ring. It is also a polar group capable of acting as a hydrogen bond acceptor.
- **Hydroxymethyl Group (-CH₂OH):** This benzylic alcohol moiety is a primary site for chemical reactions and intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.

The interplay between the electron-withdrawing sulfonyl group and the versatile alcohol function dictates the molecule's reactivity and its preferred three-dimensional structure.

Conformational Degrees of Freedom

The overall shape of **3-(Methylsulfonyl)benzyl alcohol** is not static. It is determined by the rotation around several key single bonds, which define its conformational landscape.

Understanding the energetic barriers to these rotations is key to predicting the most stable, low-energy conformers.

The primary rotatable bonds (torsional angles) that dictate the molecule's conformation are:

- τ_1 (C_aryl - S): Rotation around the bond connecting the aromatic ring to the sulfur atom of the sulfonyl group.

- τ_2 (C_aryl - C_benzyl): Rotation of the entire hydroxymethyl group relative to the plane of the aromatic ring.
- τ_3 (C_benzyl - O): Rotation of the hydroxyl hydrogen around the C-O bond.

The following diagram illustrates these key structural features and rotational degrees of freedom.

Caption: Key rotatable bonds defining the conformation of the molecule.

The conformational preference is a delicate balance between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as weak hydrogen bonds (e.g., C-H \cdots O).

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape.

Experimental Elucidation: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the molecule's conformation in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and torsional angles in a crystalline lattice.

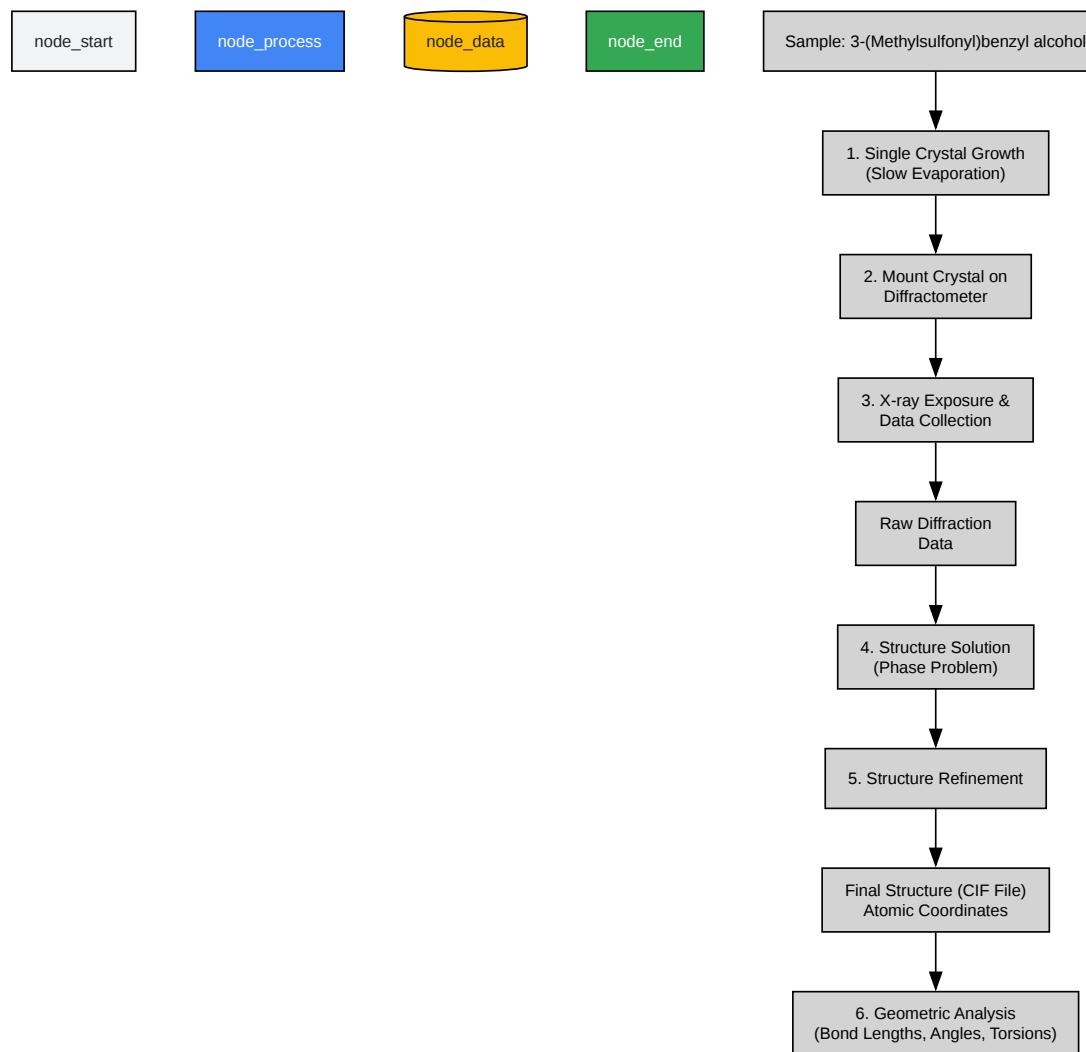
Causality Behind Experimental Choice: The solid-state structure reveals the most stable conformation when intermolecular forces (crystal packing) are maximized. While this may not perfectly represent the solution-phase ensemble, it provides a critical, experimentally validated starting point for computational models and helps understand the intrinsic preferences of the molecule to adopt a certain shape.

Self-Validating Protocol: Single-Crystal X-ray Diffraction Workflow

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
- **Data Collection:** A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. The atomic positions are determined (solved) and then refined to best fit the experimental data.
- Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) are calculated.

The following diagram outlines this workflow.



[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Unveiling the Conformational Landscape

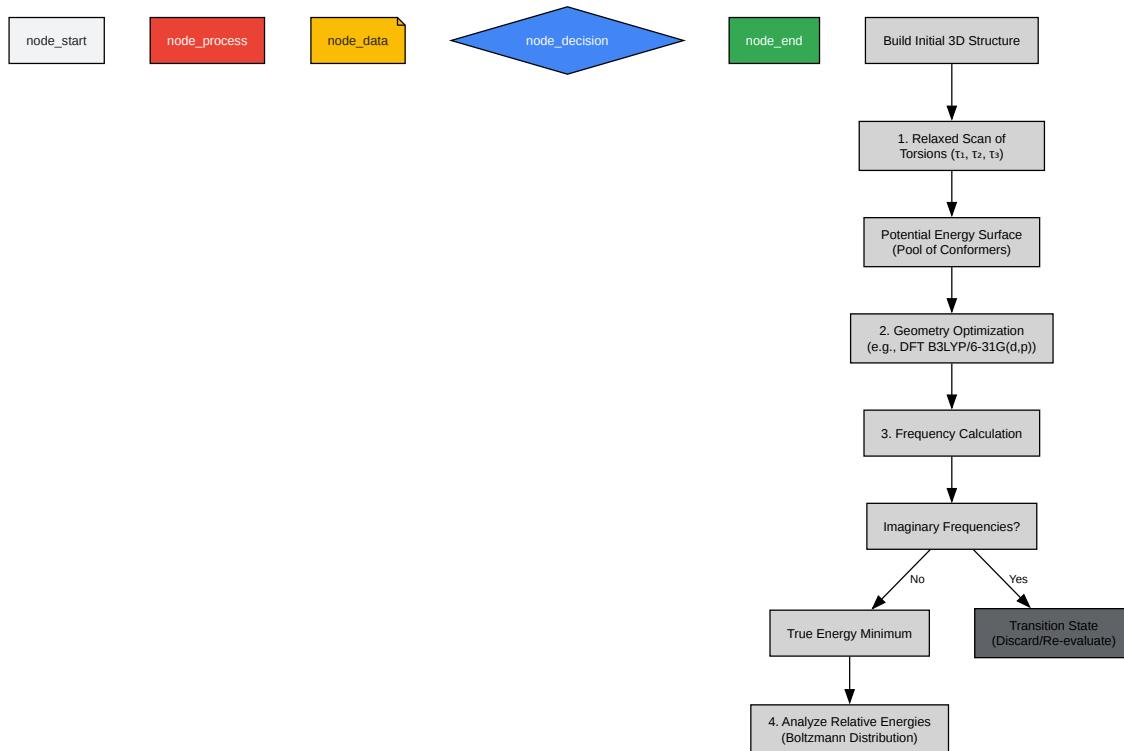
While crystallography provides a snapshot, computational chemistry allows for the exploration of the entire potential energy surface in a vacuum or in a simulated solvent, revealing the relative energies of different conformers and the barriers between them.

Causality Behind Method Choice: Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for a molecule of this size. It provides reliable geometric parameters and relative energies, making it ideal for mapping the conformational landscape.

Self-Validating Protocol: DFT-Based Conformational Scan

- Initial Structure Generation: A 3D structure of **3-(Methylsulfonyl)benzyl alcohol** is built using molecular modeling software.
- Conformational Search: A systematic or stochastic search is performed to identify potential low-energy conformers. For this molecule, a relaxed scan of the key torsional angles (τ_1 , τ_2 , τ_3) is highly effective.
- Geometry Optimization: Each identified potential conformer is subjected to a full geometry optimization. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d,p).
- Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy, Gibbs free energy).
- Energy Analysis: The relative energies (ΔE , ΔG) of all confirmed conformers are tabulated to identify the most stable structures and their population according to the Boltzmann distribution.

The diagram below illustrates the computational workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for a DFT-based computational conformational analysis.

Predicted Conformational Preferences and Data

Based on the principles of steric hindrance and intramolecular interactions, computational studies predict several low-energy conformers. The primary energetic contributions arise from the orientation of the bulky sulfonyl group and the potential for weak intramolecular hydrogen bonding between the alcohol proton and a sulfonyl oxygen (O-H…O=S).

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer

Parameter	Description	Predicted Value
C_aryl – S Bond Length	Distance between ring carbon and sulfur	~ 1.77 Å
S = O Bond Length	Length of the sulfur-oxygen double bonds	~ 1.45 Å
C_aryl – C_benzyl Bond Length	Distance between ring and benzylic carbon	~ 1.51 Å
C_benzyl – O Bond Length	Length of the carbon-oxygen single bond	~ 1.43 Å
O-S-O Bond Angle	Angle within the sulfonyl group	~ 118-120°
τ_2 (C-C-C-O) Torsion	Orientation of alcohol vs. ring plane	~ ± 60-90°

Note: These values are typical predictions from DFT calculations and should be confirmed by experimental data where available.

The orientation of the hydroxymethyl group (τ_2) is often perpendicular to the plane of the ring to minimize steric clash with the ortho-hydrogens. The final orientation of the hydroxyl group (τ_3) will be a balance between minimizing steric interactions and potentially forming a weak intramolecular hydrogen bond with one of the sulfonyl oxygens, which can stabilize the conformation by several kcal/mol.

Conclusion

The molecular structure of **3-(Methylsulfonyl)benzyl alcohol** is governed by a complex interplay of steric and electronic factors originating from its meta-substituted functional groups. Its three-dimensional conformation is best described as an ensemble of low-energy structures, with the rotational barriers around the C-S and C-C bonds being the primary determinants of the overall shape. A robust characterization of this molecule necessitates a synergistic approach, using computational modeling to explore the full potential energy surface and experimental techniques like X-ray crystallography to anchor these models with high-precision, real-world data. The insights gained from such analyses are invaluable for predicting molecular interactions and guiding the design of new chemical entities in drug discovery and materials science.

- To cite this document: BenchChem. [3-(Methylsulfonyl)benzyl alcohol molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593178#3-methylsulfonyl-benzyl-alcohol-molecular-structure-and-conformation\]](https://www.benchchem.com/product/b1593178#3-methylsulfonyl-benzyl-alcohol-molecular-structure-and-conformation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com